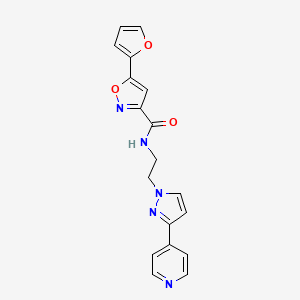
5-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H15N5O3 and its molecular weight is 349.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 5-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a member of the isoxazole family, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure consists of a furan ring, a pyridine moiety, and an isoxazole carboxamide group, which are critical for its biological activity.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of isoxazole derivatives. For instance, compounds similar to our target compound have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The selectivity index for COX-2 inhibition can be as high as 353.8 for certain derivatives, indicating a promising therapeutic profile against inflammation without severe gastrointestinal side effects .
2. Anticancer Activity
The compound has been investigated for its potential as an anticancer agent, particularly in prostate cancer models. Research indicates that it may act as a selective androgen receptor modulator (SARM), exhibiting high affinity for androgen receptors while minimizing agonistic effects in non-target tissues . In vitro studies have demonstrated that it inhibits the proliferation of prostate cancer cell lines effectively.
3. Neuroprotective Effects
The isoxazole ring has been associated with neuroprotective properties. Compounds containing this moiety have been shown to modulate glutamatergic signaling pathways, potentially offering protective effects against excitotoxicity in neuronal cells . This suggests that our compound may also hold promise in treating neurodegenerative diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of COX Enzymes: By selectively inhibiting COX-2 over COX-1, the compound reduces inflammation with lower risk of ulcerogenic effects.
- Androgen Receptor Modulation: Its ability to bind to androgen receptors allows it to exert effects on prostate cancer cells while avoiding systemic side effects.
- Glutamate Receptor Interaction: The modulation of AMPA receptors may lead to decreased neuronal excitotoxicity, enhancing neuroprotective outcomes.
Case Studies and Experimental Findings
Properties
IUPAC Name |
5-(furan-2-yl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-18(15-12-17(26-22-15)16-2-1-11-25-16)20-8-10-23-9-5-14(21-23)13-3-6-19-7-4-13/h1-7,9,11-12H,8,10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDVNHHMSADUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














